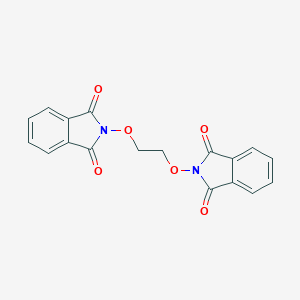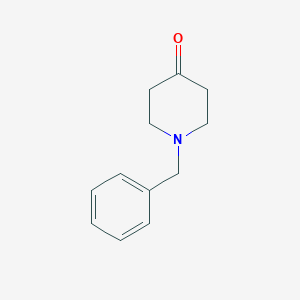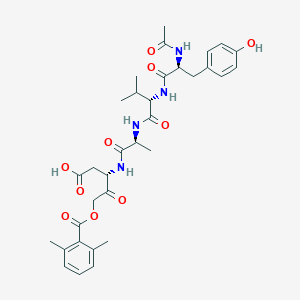
D-(+)-麦芽糖一水合物
描述
D-(+)-Maltose monohydrate is a disaccharide consisting of two glucose units joined by a glycosidic bond. It is a reducing sugar that plays a crucial role in various biological and chemical processes. The study of its molecular structure and reactivity is essential for understanding its behavior in different environments and its interaction with other molecules.
Synthesis Analysis
The synthesis of maltose typically involves the enzymatic action on starch. However, the Maillard reaction, a non-enzymatic browning reaction that occurs between reducing sugars and amino acids, can also modify maltose. In a study comparing the Maillard reaction of maltose and d-glucose, it was found that maltose degradation predominantly yields 1,2-dicarbonyls that still carry a glucosyl moiety, leading to the formation of specific heterocycles such as hydroxymethylfurfural (HMF), furfural, and 2-acetylfuran .
Molecular Structure Analysis
The molecular structure of maltose has been studied using semiempirical molecular orbital methods, specifically the AM1 framework. The theoretically generated structures of α-D-glucopyranose and β-maltose compared well with those determined by X-ray crystallographic techniques, indicating the reliability of the computational approach in predicting the structure of these sugars .
Chemical Reactions Analysis
The reactivity of maltose's hydroxyl groups has been analyzed, revealing that the secondary hydroxy functions (OH-2 and OH-3) are more acidic than the primary alcohol (OH-6). This is consistent with experimental findings and explains the enhanced reactivity of the OH-3 locus upon OH-2 alkylation. Such insights are valuable for understanding the reactivity of glucopyranose polymers . Additionally, the Maillard reaction involving maltose leads to the formation of reactive intermediates and products that contribute to color and antioxidant activity, which are significant in food chemistry and other applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of maltose, such as acidity and reactivity, are influenced by its molecular structure. The AM1 study provides a theoretical basis for the observed chemical behavior of maltose, including the relative acidity of its hydroxyl groups . The Maillard reaction study further demonstrates how maltose's chemical properties, such as its ability to form 1,2-dicarbonyl compounds, influence the reaction outcomes, including browning and antioxidant activity .
科学研究应用
光合叶片中的代谢
D-(+)-麦芽糖一水合物在叶片淀粉转化为蔗糖的过程中,在麦芽糖代谢中起着至关重要的作用,需要叶细胞胞质中的一个特定酶,即 4-α-葡聚糖转移酶。该酶被称为 DPE2,对于将麦芽糖中的非还原性葡萄糖基转移到糖原至关重要 (Steichen, Petty, & Sharkey, 2008)。
麦芽糖测定的分析方法
在谷物和蔬菜等食品基质中,麦芽糖是一个关键成分,需要准确的分析方法来测定。气相色谱法和高效液相色谱法等技术被用于麦芽糖分析,这对于了解其快速水解及其对餐后人体血糖水平的影响至关重要 (Gaspar, Lopes, Gyamfi, & Nunes, 2012)。
无定形食品模型中的表征
已经开发出一种新颖的基于颜色的聚类算法来分析无定形食品模型中的麦芽糖结晶度。该方法有效识别麦芽糖晶体,有助于了解麦芽糖结晶的形态学方面,受食品基质中的蛋白质影响 (Wu, Mou, Ma, & Fan, 2021)。
结构研究
已经使用 FTIR、HATR 和 FT-拉曼等技术对 D-(+)-麦芽糖一水合物进行了全面的研究,以了解其在无水和一水合物形式中的结构。这些研究对于了解溶液中麦芽糖的异构化和互变异构平衡至关重要 (Iramain, Davies, & Brandán, 2016)。
水溶液中的介电谱
已经测量了 D-(+)-麦芽糖一水合物在水溶液中的复介电常数谱,揭示了对碳水化合物和水偶极矩的均匀弛豫的见解。此类研究有助于我们了解麦芽糖在不同浓度和条件下的物理性质 (Fuchs & Kaatze, 2002)。
作用机制
Target of Action
D-(+)-Maltose monohydrate, also known as 4-O-α-D-Glucopyranosyl-D-glucose, is a sugar composed of two α-D-glucose molecules . Its primary targets are enzymes such as α-amylase and maltase . α-Amylase breaks down starch and glycogen into maltose, while maltase, commonly found in yeast and many other sources, further hydrolyzes maltose into glucose .
Mode of Action
D-(+)-Maltose monohydrate interacts with its targets through enzymatic hydrolysis. When maltose comes into contact with the enzyme maltase, it is hydrolyzed into two glucose molecules . This process is crucial for the digestion and utilization of starch, a common dietary carbohydrate.
Biochemical Pathways
The hydrolysis of maltose is part of the carbohydrate digestion pathway. It occurs after the breakdown of polysaccharides like starch into disaccharides by α-amylase. The glucose molecules produced from maltose hydrolysis can then enter glycolysis, a metabolic pathway that converts glucose into pyruvate, releasing energy .
Pharmacokinetics
The pharmacokinetics of D-(+)-Maltose monohydrate primarily involves its digestion and absorption in the gastrointestinal tract. Once maltose is hydrolyzed into glucose, the glucose molecules are rapidly absorbed by the small intestine and transported to the liver and other tissues for metabolism
Result of Action
The hydrolysis of D-(+)-Maltose monohydrate results in the production of glucose, which is a vital energy source for cells. Glucose supplies most of the energy to all tissues by generating energy molecules ATP and NADH during a series of metabolism reactions called glycolysis . Therefore, the action of D-(+)-Maltose monohydrate contributes to energy production and homeostasis in the body.
Action Environment
The action of D-(+)-Maltose monohydrate is influenced by various environmental factors. For instance, the presence and activity of α-amylase and maltase enzymes are crucial for its hydrolysis. These enzymes’ activity can be affected by factors such as pH, temperature, and the presence of other substances in the digestive tract. Furthermore, the absorption and metabolism of the resulting glucose can be influenced by the individual’s metabolic state, such as fasting or fed state, and the presence of insulin .
属性
IUPAC Name |
(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h1,4-12,14-21H,2-3H2;1H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDJFVFTHLOSDW-DNDLZOGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
| Record name | Maltose monohydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18778 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
D-(+)-Maltose monohydrate | |
CAS RN |
6363-53-7 | |
| Record name | Maltose, monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6363-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maltose monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006363537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glucose, 4-O-α-D-glucopyranosyl-, hydrate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.868 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MALTOSE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM477EE40D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![5-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B134394.png)




![1-[4-(chloromethyl)phenyl]-1H-pyrazole](/img/structure/B134411.png)
